2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole is a complex heterocyclic compound that features both benzothiazole and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antipsychotic properties .
Mechanism of Action
Target of Action
The primary target of 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-bromobenzo[d]thiazole is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this enzyme suggests its potential use as an anti-tubercular agent .
Mode of Action
It is believed to interact with its target, the dpre1 enzyme, leading to inhibition of the enzyme’s activity . This inhibition disrupts the normal function of the enzyme, thereby affecting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
The compound’s interaction with the DprE1 enzyme affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway can lead to the death of the bacteria, thereby exhibiting its anti-tubercular activity .
Result of Action
The primary result of the compound’s action is the inhibition of the DprE1 enzyme, leading to disruption in the cell wall biosynthesis of Mycobacterium tuberculosis . This disruption can lead to the death of the bacteria, thereby demonstrating the compound’s potential as an anti-tubercular agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole typically involves multi-step procedures. One common method includes the following steps:
Formation of Benzothiazole Moiety: The initial step involves the synthesis of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent bromination.
Piperazine Derivatization: The piperazine ring is then introduced by reacting the benzothiazole derivative with piperazine under controlled conditions.
Final Coupling: The final step involves coupling the piperazine derivative with another benzothiazole moiety, often using a brominated intermediate to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential antipsychotic agent due to its interaction with dopamine and serotonin receptors.
Industry: Utilized in the development of new materials with specific electronic properties
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine and benzothiazole moieties but lacks the bromine atom.
Benzothiazole Derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole is unique due to the presence of both the bromine atom and the piperazine moiety, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4S2/c19-12-4-3-7-15-16(12)21-18(25-15)23-10-8-22(9-11-23)17-20-13-5-1-2-6-14(13)24-17/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSKHDNMBBTHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(S4)C=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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